![molecular formula C7H2Cl2F3NO2 B1301598 2,4-Dichloro-3-nitrobenzotrifluoride CAS No. 203915-49-5](/img/structure/B1301598.png)
2,4-Dichloro-3-nitrobenzotrifluoride
Overview
Description
2,4-Dichloro-3-nitrobenzotrifluoride is an organic compound with the chemical formula C7H2Cl2F3NO2. It is a derivative of benzotrifluoride, characterized by the presence of two chlorine atoms and one nitro group attached to the benzene ring. This compound is commonly used as an intermediate in the synthesis of various chemicals, including pharmaceuticals, agrochemicals, and dyes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2,4-Dichloro-3-nitrobenzotrifluoride typically involves the nitration of 2,4-dichlorobenzotrifluoride. The process can be carried out in two steps:
First-Step Nitration: 2,4-Dichlorobenzotrifluoride is reacted with a nitrating agent, such as a mixture of fuming nitric acid and fuming sulfuric acid, at elevated temperatures (around 80°C) for an extended period (e.g., 96 hours).
Second-Step Nitration: The nitration intermediate is further reacted with a mixed acid (fuming nitric acid and fuming sulfuric acid) to produce this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving recycling of waste acids to minimize environmental impact and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-3-nitrobenzotrifluoride undergoes various chemical reactions, including:
Nitration: As described in the preparation methods, nitration is a key reaction for synthesizing this compound.
Substitution: The chlorine atoms and nitro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Nitration: Fuming nitric acid and fuming sulfuric acid.
Reduction: Hydrogen gas with a catalyst (e.g., palladium on carbon).
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
From Nitration: this compound.
From Reduction: 2,4-Dichloro-3-aminobenzotrifluoride.
From Substitution: Various substituted benzotrifluorides depending on the nucleophile used.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
- 2,4-Dichloro-3-nitrobenzotrifluoride serves as an essential intermediate in the synthesis of complex organic molecules. It is frequently utilized in the production of various substituted benzotrifluorides through nucleophilic substitution reactions.
- The compound can undergo nitration and reduction processes to yield derivatives such as 2,4-Dichloro-3-aminobenzotrifluoride.
Table 1: Chemical Transformations of this compound
Transformation Type | Product | Reaction Conditions |
---|---|---|
Nitration | This compound | Mixed acids (nitric + sulfuric) |
Reduction | 2,4-Dichloro-3-aminobenzotrifluoride | Catalytic hydrogenation |
Substitution | Various substituted benzotrifluorides | Nucleophile-dependent |
Biological Applications
Development of Bioactive Compounds
- The compound is employed in the synthesis of bioactive molecules for research purposes. Its derivatives have been investigated for antimicrobial activity against pathogens such as Mycobacterium tuberculosis and Moraxella catarrhalis .
- The structural modifications of this compound have shown promising results in enhancing biological activity, making it a valuable candidate for drug discovery .
Pharmaceutical Applications
Synthesis of Pharmaceutical Intermediates
- In the pharmaceutical industry, this compound is used to produce active pharmaceutical ingredients. Its derivatives are crucial for developing medications with specific therapeutic effects .
- Research indicates that the compound can be utilized to synthesize various nitrogen-containing heterocycles that are integral to many drug molecules .
Industrial Applications
Agrochemicals and Dyes
- The compound finds applications in the production of agrochemicals and dyes. It acts as a precursor for synthesizing pesticides and herbicides that are essential for agricultural practices .
- Its role in dye manufacturing highlights its versatility as an industrial chemical intermediate .
Case Studies
Case Study 1: Nitration Process Optimization
A study focused on optimizing the nitration process of 2,4-Dichloro-benzotrifluoride highlighted the importance of controlling reaction conditions to prevent runaway reactions. This optimization is crucial for ensuring safety and efficiency in industrial applications .
Case Study 2: Antimicrobial Activity Evaluation
Research evaluated various derivatives of this compound for their antimicrobial properties. The findings indicated that specific substitutions on the benzene ring significantly enhanced activity against targeted bacterial strains, suggesting potential therapeutic uses .
Mechanism of Action
The mechanism of action of 2,4-Dichloro-3-nitrobenzotrifluoride depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the nitro group can undergo reduction to form an amino group, which can then participate in further chemical reactions. The chlorine atoms can also be substituted with other functional groups, allowing for the synthesis of a wide range of derivatives .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-5-nitrobenzotrifluoride: Similar in structure but with the nitro group in a different position.
2,4-Dichloro-3,5-dinitrobenzotrifluoride: Contains an additional nitro group compared to 2,4-Dichloro-3-nitrobenzotrifluoride.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various specialized compounds .
Biological Activity
2,4-Dichloro-3-nitrobenzotrifluoride (DCNTF) is a halogenated aromatic compound with significant relevance in various fields, including pharmaceuticals and agrochemicals. Its biological activity has garnered attention due to its potential effects on human health and the environment. This article synthesizes research findings related to the biological activity of DCNTF, including its toxicity, mutagenicity, and potential therapeutic applications.
- Chemical Formula : C7H2Cl2F3NO2
- Molecular Weight : 238.00 g/mol
- CAS Number : 203915-49-5
Acute and Chronic Toxicity
Research indicates that DCNTF exhibits varying degrees of toxicity depending on the dosage and exposure duration. In a study assessing repeated dose toxicity, adverse effects were noted in liver and kidney functions at doses as low as 8 mg/kg/day, with significant necrosis observed at higher doses (200 mg/kg/day) . The findings highlighted the following:
Dose (mg/kg/day) | Observations |
---|---|
8 | Slight kidney effects |
40 | Increased liver weight, slight anemia |
200 | Liver necrosis, kidney enlargement, stillborn pups |
Mutagenicity
DCNTF has been tested for mutagenic potential using various assays. In vitro studies demonstrated positive results in bacterial strains such as Salmonella typhimurium, indicating that DCNTF may cause chromosomal aberrations . However, no structural chromosomal aberrations were observed in cultured mammalian cells under controlled conditions .
The biological activity of DCNTF can be attributed to its structural characteristics, particularly the presence of electron-withdrawing groups (chlorine and nitro groups). These groups enhance its reactivity with biological macromolecules, potentially leading to cellular damage or modulation of biological pathways.
Environmental Impact
A study evaluating the environmental persistence of DCNTF found that it can bioaccumulate in aquatic organisms, leading to potential ecological risks. The compound's stability in water and soil suggests a need for careful management to prevent environmental contamination .
Properties
IUPAC Name |
1,3-dichloro-2-nitro-4-(trifluoromethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl2F3NO2/c8-4-2-1-3(7(10,11)12)5(9)6(4)13(14)15/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIMKVPKLQUPPFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)Cl)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl2F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20371643 | |
Record name | 2,4-Dichloro-3-nitrobenzotrifluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20371643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
203915-49-5 | |
Record name | 1,3-Dichloro-2-nitro-4-(trifluoromethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=203915-49-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dichloro-3-nitrobenzotrifluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20371643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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